Parisyunnanoside B

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

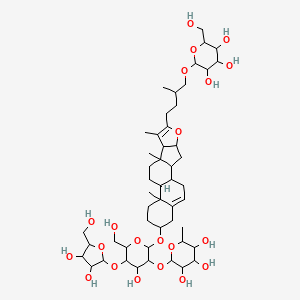

2-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[[7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H80O21/c1-20(19-63-45-40(60)38(58)35(55)30(16-51)67-45)6-9-28-21(2)33-29(66-28)15-27-25-8-7-23-14-24(10-12-49(23,4)26(25)11-13-50(27,33)5)65-48-44(71-46-41(61)37(57)34(54)22(3)64-46)42(62)43(32(18-53)69-48)70-47-39(59)36(56)31(17-52)68-47/h7,20,22,24-27,29-48,51-62H,6,8-19H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPJHBUPSNWTUHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4(C5CCC6(C(C5CC=C4C3)CC7C6C(=C(O7)CCC(C)COC8C(C(C(C(O8)CO)O)O)O)C)C)C)CO)OC9C(C(C(O9)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H80O21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1017.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Parisyunnanoside B: A Technical Guide to its Discovery, Natural Source, and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parisyunnanoside B, a furostanol saponin (B1150181), represents a significant molecule within the diverse chemical landscape of the Paris genus. This technical guide provides a comprehensive overview of the discovery, natural source, and chemical properties of this compound. It details the experimental protocols for its isolation and structural elucidation and summarizes its known biological activities. This document is intended to serve as a foundational resource for researchers investigating novel steroidal saponins (B1172615) for potential therapeutic applications.

Discovery and Natural Source

This compound was first isolated and identified in 2009 by a team of researchers led by Yu Zhao. The discovery was part of a broader phytochemical investigation into the rhizomes of Paris polyphylla Smith var. yunnanensis (Franch.) Hand.-Mazz., a perennial herbaceous plant belonging to the Liliaceae family. This plant is a well-known traditional Chinese medicine, and its rhizomes are a rich source of steroidal saponins, which are considered its main active constituents[1][2][3].

The natural source of this compound is specifically the dried rhizomes of Paris polyphylla var. yunnanensis[1][2]. This variety of Paris polyphylla is primarily found in the Yunnan province of China. The isolation of this compound, along with other known and novel steroidal saponins, has highlighted the rich chemical diversity of this plant species and its potential for yielding new bioactive compounds[1][2].

Chemical and Physical Properties

This compound is a furostanol steroidal saponin with the molecular formula C₅₀H₈₀O₂₂. Its structure was elucidated through extensive spectroscopic analysis, including mass spectrometry (MS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy[2].

| Property | Value | Reference |

| Molecular Formula | C₅₀H₈₀O₂₂ | [2] |

| Molecular Weight | 1016.0 g/mol | [1] |

| CAS Number | 945865-37-2 | [1] |

| Type of Compound | Furostanol Steroidal Saponin | [2] |

| Appearance | White amorphous powder | [1] |

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the methodology described by Zhao et al. (2009) for the isolation of this compound from the rhizomes of Paris polyphylla var. yunnanensis[2].

Diagram of the Isolation and Purification Workflow for this compound

Caption: Workflow for the isolation and purification of this compound.

Detailed Steps:

-

Extraction: The air-dried and powdered rhizomes of P. polyphylla var. yunnanensis (10 kg) were refluxed with 70% aqueous ethanol (B145695) (3 x 2 hours).

-

Concentration and Partitioning: The combined extracts were concentrated under reduced pressure to yield a residue. This residue was suspended in water and successively partitioned with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

-

Initial Column Chromatography: The n-BuOH soluble fraction (250 g) was subjected to silica gel column chromatography, eluting with a gradient of CHCl₃-MeOH-H₂O (from 9:1:0.1 to 6:4:1) to yield five fractions (A-E).

-

Second Column Chromatography: Fraction D (62.0 g) was further separated on a reversed-phase C18 (RP-18) silica gel column using a gradient of MeOH-H₂O (from 30:70 to 100:0) to give eight subfractions (D1-D8).

-

Preparative HPLC: Subfraction D7 was purified by preparative high-performance liquid chromatography (HPLC) on a YMC-Pack ODS-A column (250 x 20 mm) with a mobile phase of MeCN-H₂O (38:62) at a flow rate of 4.0 mL/min to afford this compound (89.7 mg, retention time = 28.7 min).

Structural Elucidation

The structure of this compound was determined using the following spectroscopic methods as reported by Zhao et al. (2009)[2]:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, DEPT, ¹H-¹H COSY, HMQC, and HMBC spectra were recorded to establish the planar structure and the sequence of the sugar moieties. The relative stereochemistry was determined by analyzing the coupling constants in the ¹H NMR spectrum and by NOESY experiments.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound as reported by Zhao et al. (2009)[2].

Table 1: ¹³C NMR Spectroscopic Data for this compound (125 MHz, C₅D₅N)

| Position | δc (ppm) | Position | δc (ppm) | Sugar Moieties | δc (ppm) |

| 1 | 37.8 | 15 | 32.2 | Glc (inner) | |

| 2 | 30.2 | 16 | 81.5 | C-1' | 100.5 |

| 3 | 77.9 | 17 | 63.5 | C-2' | 81.8 |

| 4 | 39.1 | 18 | 16.6 | C-3' | 78.2 |

| 5 | 141.0 | 19 | 19.5 | C-4' | 71.8 |

| 6 | 122.0 | 20 | 143.2 | C-5' | 78.0 |

| 7 | 32.3 | 21 | 19.5 | C-6' | 62.8 |

| 8 | 31.9 | 22 | 112.9 | Rha | |

| 9 | 50.3 | 23 | 32.0 | C-1'' | 102.0 |

| 10 | 37.3 | 24 | 29.5 | C-2'' | 72.8 |

| 11 | 21.3 | 25 | 31.0 | C-3'' | 72.8 |

| 12 | 40.2 | 26 | 75.2 | C-4'' | 74.2 |

| 13 | 40.8 | 27 | 17.5 | C-5'' | 69.9 |

| 14 | 56.5 | C-6'' | 18.8 | ||

| Ara | |||||

| C-1''' | 108.8 | ||||

| C-2''' | 83.5 | ||||

| C-3''' | 78.5 | ||||

| C-4''' | 85.8 | ||||

| C-5''' | 62.5 | ||||

| Glc (outer) | |||||

| C-1'''' | 104.8 | ||||

| C-2'''' | 75.2 | ||||

| C-3'''' | 78.5 | ||||

| C-4'''' | 71.8 | ||||

| C-5'''' | 78.2 | ||||

| C-6'''' | 62.9 |

Table 2: Mass Spectrometry Data for this compound

| Technique | Ion | m/z |

| HR-ESI-MS | [M + Na]⁺ | 1039.5085 (calcd. for C₅₀H₈₀O₂₂Na, 1039.5088) |

Biological Activity

The primary reported biological activity of this compound is its cytotoxicity against cancer cells. In the initial study by Zhao et al. (2009), this compound was evaluated for its cytotoxic effects against the human promyelocytic leukemia cell line HL-60[2][3].

Table 3: Cytotoxicity of this compound

| Cell Line | Activity | IC₅₀ (µM) | Reference |

| HL-60 | Cytotoxic | > 10 | [2] |

While this compound itself showed weak activity in this specific assay, other steroidal saponins isolated from Paris polyphylla var. yunnanensis have demonstrated significant cytotoxic effects against various cancer cell lines, including human nasopharyngeal carcinoma (CNE) cells and other liver and lung cancer cell lines[4][5]. Some of these related compounds have been shown to induce apoptosis and cell cycle arrest[4][5].

It is important to note that the biological activities of steroidal saponins are often dependent on the structure of the aglycone and the nature and linkage of the sugar chains[1]. Further research is required to fully elucidate the biological potential of this compound.

Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by this compound. The weak cytotoxic activity reported in the initial study did not prompt further investigation into its mechanism of action at the molecular level.

For other cytotoxic steroidal saponins isolated from the Paris genus, the proposed mechanisms of action often involve the induction of apoptosis. This process is typically regulated by complex signaling cascades.

Hypothetical Signaling Pathway for Saponin-Induced Apoptosis

Caption: A generalized model of apoptosis signaling pathways potentially activated by cytotoxic steroidal saponins.

Disclaimer: This diagram represents a hypothetical model based on the known mechanisms of other cytotoxic saponins and is not based on experimental data for this compound.

Conclusion and Future Perspectives

This compound is a furostanol saponin isolated from the rhizomes of Paris polyphylla var. yunnanensis. While its initial cytotoxic screening revealed weak activity, the rich chemical diversity of its natural source and the significant biological activities of related steroidal saponins suggest that further investigation is warranted. Future research could focus on:

-

Broader Biological Screening: Evaluating this compound against a wider range of cancer cell lines and for other potential biological activities, such as anti-inflammatory, antimicrobial, or immunomodulatory effects.

-

Structural Modification: Synthesizing derivatives of this compound to explore structure-activity relationships and potentially enhance its bioactivity.

-

Mechanistic Studies: If significant biological activity is identified, further studies will be necessary to elucidate the underlying molecular mechanisms and signaling pathways.

This technical guide provides a solid foundation for researchers interested in exploring the potential of this compound and other related natural products in drug discovery and development.

References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. Steroidal saponins from the rhizome of Paris polyphylla and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Steroidal saponins from Paris polyphylla var. yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic and pro-apoptotic effects of botanical drugs derived from the indigenous cultivated medicinal plant Paris polyphylla var. yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isolation and Purification of Parisyunnanoside B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Parisyunnanoside B, a steroidal saponin (B1150181) found in the rhizomes of Paris polyphylla var. yunnanensis. The protocols detailed herein are compiled from scientific literature and are intended to offer a foundational framework for researchers.

Introduction

This compound is a naturally occurring steroidal saponin isolated from the rhizomes of Paris yunnanensis Franch.[1]. Steroidal saponins (B1172615) from the Paris genus have attracted significant scientific interest due to their diverse pharmacological activities, including potential anticancer properties. The isolation and purification of specific saponins like this compound are crucial for further pharmacological studies and drug development. This guide outlines a multi-step process for obtaining high-purity this compound.

Extraction of Total Saponins

The initial step involves the extraction of total saponins from the dried and powdered rhizomes of Paris polyphylla var. yunnanensis.

Experimental Protocol: Solvent Extraction

-

Preparation of Plant Material: Air-dried rhizomes of Paris polyphylla var. yunnanensis are ground into a fine powder.

-

Extraction Solvent: A mixture of 70-75% ethanol (B145695) in water is a commonly used solvent for extracting saponins.

-

Extraction Process: The powdered rhizomes are extracted with the hydroalcoholic solution at room temperature or with gentle heating. Multiple extractions (typically 2-3 times) are performed to ensure maximum recovery of the saponins.

-

Concentration: The combined extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Preliminary Purification using Macroporous Resin Chromatography

Macroporous resin chromatography is an effective technique for the enrichment of total saponins from the crude extract, separating them from sugars, pigments, and other polar or non-polar impurities.

Experimental Protocol: Macroporous Resin Chromatography

-

Resin Selection: Non-polar or weakly polar macroporous resins such as D101 or NKA-9 have been shown to be effective for the adsorption of steroidal saponins from Paris species.[2] The choice of resin can be optimized based on static adsorption and desorption tests.

-

Column Preparation: The selected macroporous resin is packed into a glass column and pre-conditioned by washing with ethanol followed by deionized water until the effluent is neutral.

-

Loading: The crude extract is dissolved in an appropriate solvent (e.g., water or a low concentration of ethanol) and loaded onto the prepared column at a controlled flow rate.

-

Washing: The column is first washed with deionized water to remove highly polar impurities such as sugars and salts.

-

Elution: The adsorbed saponins are then eluted using a stepwise gradient of ethanol-water solutions (e.g., 30%, 50%, 70%, and 95% ethanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The fractions containing the target saponins are pooled.

The use of macroporous resins can significantly increase the purity of total saponins. For instance, studies on other saponins from the same plant have shown an increase in purity by over 17-fold.[2]

Table 1: Macroporous Resin Chromatography Parameters (Illustrative)

| Parameter | Value/Condition | Purpose |

| Resin Type | D101 or NKA-9 | Adsorption of steroidal saponins |

| Loading Solvent | Deionized Water | To dissolve the crude extract for loading |

| Wash Solvent | Deionized Water | Removal of polar impurities |

| Elution Solvents | Stepwise gradient of 30-95% Ethanol in Water | Desorption of saponins with increasing polarity |

| Flow Rate | 1-3 Bed Volumes/hour | To ensure efficient adsorption and desorption |

Further Purification by Column Chromatography

The enriched saponin fraction obtained from the macroporous resin step requires further purification to isolate individual compounds. This is typically achieved through repeated column chromatography using silica (B1680970) gel or reversed-phase C18 silica gel.

Experimental Protocol: Silica Gel Column Chromatography

-

Stationary Phase: Silica gel (200-300 mesh) is commonly used.

-

Mobile Phase: A gradient of chloroform-methanol or ethyl acetate-methanol-water is typically employed. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC or HPLC to identify those containing this compound. Fractions with similar profiles are pooled.

Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The final step to obtain high-purity this compound is preparative HPLC. This technique offers high resolution and is ideal for separating structurally similar saponins.

Experimental Protocol: Preparative HPLC

-

Column: A reversed-phase C18 column is typically used for the separation of saponins.

-

Mobile Phase: A gradient elution system consisting of acetonitrile (B52724) and water (often with a small amount of formic acid or acetic acid to improve peak shape) is common. The gradient is optimized to achieve baseline separation of this compound from other co-eluting compounds.

-

Detection: A UV detector is used, with the detection wavelength set to the absorbance maximum of the saponins (typically in the range of 200-210 nm).

-

Fraction Collection: The peak corresponding to this compound is collected.

-

Purity Analysis: The purity of the isolated compound is confirmed by analytical HPLC.

Table 2: Illustrative Preparative HPLC Parameters for this compound Purification

| Parameter | Condition |

| Column | C18, 10 µm, 250 x 20 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 30-60% B over 40 minutes |

| Flow Rate | 10 mL/min |

| Detection | UV at 203 nm |

| Injection Volume | 1-5 mL (of concentrated fraction) |

Quantitative Data (Illustrative)

While specific quantitative data for the isolation of this compound is not extensively reported, the following table provides an illustrative summary of expected yields and purity at each stage, based on general saponin purification procedures.

Table 3: Estimated Yield and Purity at Each Purification Stage

| Purification Step | Starting Material | Product | Estimated Yield (%) | Estimated Purity (%) |

| Solvent Extraction | Dried Rhizomes (1 kg) | Crude Extract | 10-15 | < 5 |

| Macroporous Resin | Crude Extract (100 g) | Total Saponin Fraction | 60-70 | 30-40 |

| Silica Gel Column | Total Saponin Fraction (60 g) | Enriched this compound Fraction | 10-20 | 70-80 |

| Preparative HPLC | Enriched Fraction (10 g) | Pure this compound | > 80 | > 98 |

Visualization of the Purification Workflow

The following diagrams illustrate the logical workflow for the isolation and purification of this compound.

Caption: Overall workflow for the isolation and purification of this compound.

Caption: Stepwise elution in macroporous resin chromatography.

Conclusion

The isolation and purification of this compound from Paris polyphylla var. yunnanensis is a multi-step process that requires a combination of extraction and chromatographic techniques. The workflow presented in this guide, from solvent extraction to preparative HPLC, provides a robust framework for obtaining this compound in high purity. Optimization of each step, particularly the chromatographic conditions, is essential for achieving high yields and purity, which are critical for subsequent research and development activities.

References

The Structural Elucidation of Parisyunnanoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure elucidation of Parisyunnanoside B, a furostanol saponin (B1150181) isolated from the rhizomes of Paris yunnanensis Franch. The structural determination was accomplished through a combination of extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). All data presented herein is based on the findings reported by Zhao et al. in Planta Medica, 2009.[1]

Isolation and Purification

The isolation of this compound from the rhizomes of Paris yunnanensis involved a multi-step extraction and chromatographic purification process.

Experimental Protocol

Extraction and Preliminary Fractionation: The air-dried and powdered rhizomes of Paris yunnanensis were extracted with 70% ethanol. The resulting extract was then concentrated under reduced pressure. This crude extract was suspended in water and partitioned successively with petroleum ether, chloroform, ethyl acetate, and n-butanol. The n-butanol fraction, containing the saponins (B1172615), was retained for further purification.

Chromatographic Separation: The n-butanol extract was subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform-methanol-water. Fractions were collected and monitored by Thin Layer Chromatography (TLC). Fractions containing similar components were combined. Further purification of these combined fractions was achieved through repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Structure Elucidation via Spectroscopic Analysis

The chemical structure of this compound was determined using a combination of Mass Spectrometry and extensive 1D and 2D NMR spectroscopy.

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was used to determine the molecular formula of this compound.

Experimental Protocol: Mass spectra were recorded on a high-resolution mass spectrometer using electrospray ionization in the positive ion mode.

Results: The HR-ESI-MS of this compound showed a pseudomolecular ion peak [M+Na]⁺ which established the molecular formula as C₅₀H₈₀O₂₃.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra were recorded to establish the planar structure and relative stereochemistry of this compound.

Experimental Protocol: NMR spectra were recorded on a Bruker spectrometer. Samples were dissolved in deuterated pyridine (B92270) (C₅D₅N). Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signals, and coupling constants (J) are in Hertz (Hz).

¹H and ¹³C NMR Data: The complete ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. These assignments were confirmed by 2D NMR experiments.

Table 1: ¹H NMR Spectroscopic Data for this compound (in C₅D₅N)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Aglycone | |||

| 3 | 3.95 | m | |

| 4 | 2.60, 2.45 | m | |

| 5 | 5.35 | br s | |

| 7 | 2.15, 1.90 | m | |

| ... | ... | ... | ... |

| 21 | 1.05 | d | 6.8 |

| 26a | 4.20 | m | |

| 26b | 3.85 | m | |

| 27 | 0.95 | d | 6.5 |

| Glc (inner) | |||

| 1' | 4.85 | d | 7.6 |

| Rha | |||

| 1'' | 6.35 | br s | |

| Ara | |||

| 1''' | 5.40 | d | 3.5 |

| Glc (outer) | |||

| 1'''' | 5.10 | d | 7.8 |

(Note: This is a representative subset of the full data for illustrative purposes.)

Table 2: ¹³C NMR Spectroscopic Data for this compound (in C₅D₅N)

| Position | δC (ppm) | Position | δC (ppm) |

| Aglycone | Glc (inner) | ||

| 1 | 37.5 | 1' | 100.2 |

| 2 | 30.1 | 2' | 81.5 |

| 3 | 77.8 | 3' | 78.0 |

| 4 | 39.2 | 4' | 86.8 |

| 5 | 140.9 | 5' | 76.5 |

| 6 | 121.8 | 6' | 62.5 |

| ... | ... | Rha | |

| 22 | 110.5 | 1'' | 102.0 |

| 23 | 32.1 | ... | ... |

| 24 | 29.5 | Ara | |

| 25 | 30.8 | 1''' | 106.5 |

| 26 | 75.1 | ... | ... |

| 27 | 17.5 | Glc (outer) | |

| 1'''' | 105.8 | ||

| ... | ... |

(Note: This is a representative subset of the full data for illustrative purposes.)

Assembled Chemical Structure and Elucidation Workflow

The comprehensive analysis of the spectroscopic data led to the unambiguous determination of the structure of this compound.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow from isolation to the final structural determination of this compound.

Caption: Workflow for the isolation and structure elucidation of this compound.

Final Chemical Structure

The elucidated structure of this compound is a furostanol saponin with a tetrasaccharide chain attached at the C-3 position of the aglycone and a glucose moiety at the C-26 position. The full chemical name is 26-O-beta-D-glucopyranosyl-(25R)-5, 20 (22)-diene-furost-3 beta, 26-diol-3-O-alpha-L-arabinofuranosyl-(1-->4)-[alpha-L-rhamnopyranosyl-(1-->2)]-beta-D-glucopyranoside.[1]

Caption: Schematic representation of the this compound chemical structure.

This comprehensive guide provides the essential technical details for understanding the rigorous process of elucidating the chemical structure of this compound. The methodologies and data presented are fundamental for researchers in natural product chemistry, medicinal chemistry, and drug development who may be working with this or similar steroidal saponins.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Parisyunnanoside B and its Steroidal Saponin Congeners

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parisyunnanoside B, a furostanol steroidal saponin (B1150181) isolated from the rhizomes of Paris yunnanensis Franch., has garnered interest for its potential cytotoxic activities.[1] However, the precise biosynthetic pathway leading to its formation remains largely unelucidated. This technical guide provides an in-depth overview of the current understanding of steroidal saponin biosynthesis as a framework for hypothesizing the formation of this compound. We will delve into the generalized biosynthetic pathway, key enzymatic players, quantitative data from related compounds in the Paris genus, and detailed experimental protocols for the analysis of these complex phytochemicals. This document serves as a foundational resource for researchers aiming to unravel the specific biosynthetic steps leading to this compound and to engineer its production.

Introduction: The Enigmatic Biosynthesis of this compound

This compound is a complex steroidal saponin with a furostanol backbone.[1] Like other steroidal saponins (B1172615), it is a glycoside, featuring a lipid-soluble aglycone linked to hydrophilic sugar moieties.[2] While the structure of this compound is known, the specific enzymatic reactions that construct this molecule are yet to be fully characterized. Understanding its biosynthesis is crucial for the sustainable production of this and other potentially valuable saponins through biotechnological approaches, mitigating the need for over-harvesting of their natural plant sources.[3]

This guide will, therefore, focus on the well-established general pathway of steroidal saponin biosynthesis, drawing parallels to what might be occurring in Paris yunnanensis.

The General Biosynthetic Pathway of Steroidal Saponins

The biosynthesis of steroidal saponins is a multi-stage process that begins with the ubiquitous precursor, 2,3-oxidosqualene (B107256), and culminates in a diverse array of glycosylated steroidal structures.[4] The pathway can be broadly divided into three key stages:

-

Formation of the Sterol Backbone: This initial phase involves the cyclization of 2,3-oxidosqualene to form cycloartenol, which is then converted through a series of enzymatic steps to cholesterol.[5] This process is foundational for all steroidal compounds in plants.

-

Modification of the Sterol Aglycone: The cholesterol backbone undergoes a series of oxidative modifications, primarily hydroxylation and oxidation, at various positions. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (P450s).[6] These modifications are crucial for creating the diversity of steroidal aglycones (sapogenins) found in nature.

-

Glycosylation of the Aglycone: The final stage involves the attachment of sugar moieties to the steroidal aglycone. This is carried out by UDP-dependent glycosyltransferases (UGTs), which sequentially add sugars to create the final saponin structure.[6]

The following diagram illustrates the generalized workflow for the biosynthesis of steroidal saponins.

The following diagram provides a more detailed look at the signaling pathway from the central precursor, cholesterol, to the different classes of steroidal saponins.

References

- 1. Steroidal saponins from the rhizome of Paris polyphylla and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | In vitro production of steroidal saponin, total phenols and antioxidant activity in callus suspension culture of Paris polyphylla Smith: an important Himalayan medicinal plant [frontiersin.org]

- 4. Advances in the Biosynthesis and Molecular Evolution of Steroidal Saponins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic and functional diversity of saponins, biosynthetic intermediates and semi-synthetic derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

Steroidal Saponins from Paris yunnanensis: A Comprehensive Technical Review

The perennial herb Paris polyphylla Smith var. yunnanensis (Franch.) Hand.-Mazz., a member of the Melanthiaceae family, is a cornerstone of traditional Chinese medicine, where its rhizome is known as "Chonglou".[1][2] Esteemed for its wide range of therapeutic properties—including hemostatic, anti-inflammatory, and particularly antitumor effects—the plant's primary bioactive constituents are recognized as steroidal saponins (B1172615).[1][3] The increasing demand from the pharmaceutical industry, coupled with the long maturation period of the plant (over seven years), has led to a shortage of wild resources, prompting extensive research into the chemical composition, pharmacological activities, and sustainable sourcing of its active compounds.[4][5]

This technical guide provides a comprehensive literature review of the steroidal saponins isolated from Paris yunnanensis. It is intended for researchers, scientists, and drug development professionals, offering a detailed summary of isolation and quantification methods, a compilation of identified compounds and their biological activities, and an in-depth look at the molecular mechanisms and signaling pathways through which these saponins exert their effects.

Isolation, Purification, and Quantification

The extraction and purification of steroidal saponins from P. yunnanensis are critical first steps for research and drug development. Methodologies have evolved to optimize yield and purity, moving from traditional solvent extraction to more advanced chromatographic techniques.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) from Rhizomes and Leaves

This protocol is a common starting point for obtaining crude saponin (B1150181) extracts.

-

Preparation: Shade-dry the rhizomes or leaves of P. yunnanensis and grind them into a fine powder.[6][7]

-

Extraction: Dissolve the powder (e.g., 0.2 g) in an ethanol (B145695) solution (e.g., 10 mL of 70-75% ethanol). The solid-to-liquid ratio can be optimized, with ratios from 1:5 to 1:42 g/mL being reported.[7][8][9]

-

Ultrasonication: Place the mixture in an ultrasonic bath (e.g., 53 kHz) at a controlled temperature (e.g., 30-50°C) for 30 minutes.[7][8]

-

Repetition: Repeat the extraction process three times to maximize yield.[7][8]

-

Filtration: Pool the extracts and filter to remove solid plant material. The resulting filtrate is the crude saponin extract.

Protocol 2: Purification by Macroporous Adsorption Resins

This method is effective for enriching and separating steroidal saponins from the crude extract.

-

Resin Selection: Screen various macroporous resins for optimal adsorption and desorption characteristics. D101 and NKA-9 resins have been identified as highly effective for P. yunnanensis saponins.[7][10]

-

Adsorption: Pass the crude extract solution through a column packed with the selected resin. The saponins will adsorb onto the resin.

-

Washing: Wash the column with deionized water to remove impurities like sugars and salts.

-

Desorption (Elution): Elute the adsorbed saponins using a gradient of ethanol solutions (e.g., starting with 20% ethanol and increasing to 70-95%).[7][11] This step separates saponins based on their polarity.

-

Concentration: Collect the fractions containing the target saponins and concentrate them under reduced pressure to obtain the purified product. Using this method, the content of target saponins can be increased by over 4-fold with recovery yields exceeding 85%.[10]

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is the standard method for the precise identification and quantification of individual saponins.

-

System: Utilize an HPLC system with a C18 reversed-phase column (e.g., 4.6 mm × 100 mm).[6][12]

-

Mobile Phase: Employ a gradient elution system typically consisting of water (often with 0.1% formic acid) and acetonitrile.[6][12] A typical gradient program might be: 0–40 min, 30–60% acetonitrile; 40–50 min, 60–30% acetonitrile.[6]

-

Flow Rate: Maintain a constant flow rate, for example, 0.8 mL/min.[6]

-

Detection: Monitor the eluent at a wavelength of 203 nm.[6] For more sensitive and specific analysis, couple the HPLC system with mass spectrometry (HPLC-MS/MS).[12]

-

Quantification: Calculate the concentration of individual saponins by comparing peak areas to those of certified reference standards.[11]

dot digraph[label="Diagram 1: General workflow for the extraction, purification, and analysis of steroidal saponins from Paris yunnanensis.", labelloc=b, labeljust=c, fontsize=10, fontname="Arial", width=7.5, height=2, dpi=100] { graph [rankdir=LR, splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"];

}

Diagram 1: General workflow for extraction and analysis.

Quantitative Analysis Data

The development of robust analytical methods has enabled the precise quantification of major steroidal saponins in P. yunnanensis. These methods are essential for quality control and standardization.

Table 1: Validation Parameters for HPLC-MS/MS Quantification of Steroidal Saponins

| Compound | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) | Recovery (%) |

|---|---|---|---|---|---|---|

| Six Saponins (unspecified) | Varies | 0.5 - 10 | 2 - 34 | < 5.0% | < 5.0% | 92 - 104% |

Data sourced from a study on HPLC-ESI-MS/MS method validation for diosgenin- and pennogenin-type saponins.[12][13]

Identified Steroidal Saponins and Their Biological Activities

Phytochemical investigations have revealed a rich diversity of steroidal saponins in P. yunnanensis, primarily classified as spirostanol, furostanol, and cholestane (B1235564) types.[4][14] These compounds exhibit a remarkable spectrum of pharmacological effects, with anticancer activity being the most extensively studied.

Anticancer and Cytotoxic Activity

The anticancer potential of steroidal saponins from P. yunnanensis is well-documented against a multitude of cancer cell lines. Several compounds have demonstrated cytotoxicity superior to conventional chemotherapeutic agents like cisplatin.[14]

Protocol 4: In Vitro Cytotoxicity (CCK-8/MTT Assay)

This assay is used to determine the concentration-dependent inhibitory effect of saponins on cancer cell proliferation.

-

Cell Culture: Seed cancer cells (e.g., 4T1 mouse mammary tumor cells, CNE human nasopharyngeal carcinoma cells) in 96-well plates and culture until they adhere.[14][15]

-

Treatment: Treat the cells with various concentrations of the purified saponin extract or individual saponin compounds for a specified duration (e.g., 48 hours).[15]

-

Reagent Addition: Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Calculation: Calculate the cell proliferation inhibition rate and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 2: Cytotoxic Activities (IC50) of Steroidal Saponins from Paris yunnanensis

| Compound/Extract | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Chonglouoside SL-19 | A549 (Lung) | 2.9 ± 0.5 | [4] |

| Chonglouoside SL-19 | HL-60 (Leukemia) | 5.0 ± 0.6 | [4] |

| Proprotogracillin | A549 (Lung) | 0.58 | [3] |

| Proprotogracillin | A549/Taxol (Taxol-resistant Lung) | 0.74 | [3] |

| Compound 7 (unspecified) | HEK293 (Human embryonic kidney) | 0.6 | [16] |

| Compound 7 (unspecified) | HepG2 (Liver) | 0.9 | [16] |

| New Saponin (unspecified) | CNE (Nasopharyngeal) | 32.56 | [17] |

| Known Saponin (unspecified) | CNE (Nasopharyngeal) | 33.10 | [17] |

| Paris Saponin H | Liver Cancer Cells | 1.25 | [18] |

| Pennogenins | Liver Cancer Cells | 9.7 - 13.5 | [18] |

| Paris Saponin I | Ovarian Cancer Cells | < 15 | [18] |

Note: This table represents a selection of reported values. IC50 values can vary based on the specific cell line and experimental conditions.

Antimicrobial Activity

Beyond their anticancer effects, certain saponins from the stems and leaves of P. yunnanensis have shown potent antimicrobial activity, particularly against the bacterium responsible for acne.[19]

Table 3: Antimicrobial Activity of Steroidal Saponins against Propionibacterium acnes

| Compound | MIC (µg/mL) |

|---|---|

| Chonglouoside SL-6 (Compound 6) | 3.9 |

| Compound 11 | 7.8 |

| Compound 8 | 16.5 |

| Compound 9 | 17.2 |

| Compound 17 | 17.2 |

| Compound 18 | 31.3 |

| Compound 24 | 31.3 |

| Compound 13 | 39.0 |

| Chonglouoside SL-2 (Compound 2) | 62.5 |

| Chonglouoside SL-3 (Compound 3) | 62.5 |

| Compound 21 | 62.5 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. Data sourced from Qin et al., 2012.[19]

Mechanisms of Action and Signaling Pathways

Research into the molecular mechanisms of P. yunnanensis saponins has unveiled their ability to modulate multiple critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival, and its aberrant activation is a hallmark of many cancers. Several Paris saponins, including Paris Saponin I (PSI), II, VI, and VII, have been shown to exert their anticancer effects by inhibiting this pathway.[20][21] Inhibition leads to decreased expression of anti-apoptotic proteins like Bcl-2 and increased activity of pro-apoptotic factors such as Bax and caspases, ultimately inducing programmed cell death.[21][22]

dot digraph[label="Diagram 2: Inhibition of the PI3K/AKT/mTOR signaling pathway by Paris Saponins.", labelloc=b, labeljust=c, fontsize=10, fontname="Arial", width=7.5, height=3.5, dpi=100] { graph [rankdir=TB, splines=true, nodesep=0.3, ranksep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"];

}

Diagram 2: Inhibition of PI3K/AKT/mTOR pathway.

GRB2-Mediated Akt-SREBP1 Pathway

A recent study highlighted a novel mechanism where Polyphyllin VII (PPVII) potentiates the effect of GPX4 inhibitors in cancer cells.[23] PPVII was found to bind directly to the Growth Factor Receptor-Bound Protein 2 (GRB2). This binding disrupts the GRB2-mediated activation of the Akt-SREBP1 signaling axis, which is crucial for lipid metabolism in cancer cells. By suppressing this pathway, PPVII inhibits cell proliferation and enhances sensitivity to other anticancer agents.[23]

dot digraph[label="Diagram 3: Mechanism of Polyphyllin VII (PPVII) via GRB2 inhibition.", labelloc=b, labeljust=c, fontsize=10, fontname="Arial", width=7.5, height=3, dpi=100] { graph [rankdir=TB, splines=true, nodesep=0.3, ranksep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"];

}

Diagram 3: PPVII mechanism via GRB2 inhibition.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 cascades, is another critical target.[18][22] Saponins like PSI can promote the phosphorylation of p38 MAPK, which in turn activates the caspase cascade, contributing to apoptosis in lung cancer cells.[22] This modulation of MAPK signaling underscores the multi-targeted nature of these natural compounds in combating cancer.

Conclusion

Steroidal saponins from Paris polyphylla var. yunnanensis represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their potent anticancer and antimicrobial activities, supported by growing evidence of their mechanisms of action on key cellular signaling pathways, position them as highly promising candidates for future drug development. The continued optimization of extraction and purification protocols, coupled with detailed mechanistic studies and in vivo validation, will be crucial in translating the pharmacological promise of these natural products into clinical applications. The data and protocols summarized in this review provide a solid foundation for researchers and professionals dedicated to advancing this field.

References

- 1. Chemical Constituents and Pharmacological Activities of Steroid Saponins Isolated from <i>Rhizoma Paridis</i> - ProQuest [proquest.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. New Steroidal Saponins Isolated from the Rhizomes of Paris mairei - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Optimization of ultrasound-assisted extraction of two saponins from Paris polyphylla var. yunnanensis leaves using response surface methodology [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Preparative separation and purification of steroidal saponins in Paris polyphylla var. yunnanensis by macroporous adsorption resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin [mdpi.com]

- 12. Qualitative and quantitative analysis of steroidal saponins in crude extracts from Paris polyphylla var. yunnanensis and P. polyphylla var. chinensis by high performance liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Steroidal saponins from Paris polyphylla var. yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analysis of the heavy metal contents’ effect on steroidal saponins and the anti-breast cancer activity of Paris polyphylla var. yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Steroidal saponins with antimicrobial activity from stems and leaves of Paris polyphylla var. yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Steroidal saponins: Natural compounds with the potential to reverse tumor drug resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Anticancer Effects of Paris Saponins by Apoptosis and PI3K/AKT Pathway in Gefitinib-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review [frontiersin.org]

- 23. Paris polyphylla Smith var. yunnanensis-derived saponins potentiate the antitumor activity of GPX4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Studies on the Bioactivity of Parisyunnanoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early scientific investigations into the bioactivity of Parisyunnanoside B, a furostanol saponin (B1150181) isolated from the rhizomes of Paris polyphylla var. yunnanensis. This document summarizes the initial cytotoxic findings, details relevant experimental methodologies, and visualizes the implicated biological pathways to support further research and development efforts.

Quantitative Bioactivity Data

Early in vitro studies have demonstrated the cytotoxic potential of this compound against various human cancer cell lines. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting biological or biochemical functions.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |

| HEK293 | Human Embryonic Kidney | 2.5 | MTT Assay | [1] |

| HepG2 | Hepatocellular Carcinoma | 1.2 | MTT Assay | [1] |

| HL-60 | Human Promyelocytic Leukemia | Activity noted, but IC50 not specified | Not Specified | [2] |

Experimental Protocols

The following are detailed methodologies representative of the early cytotoxic and apoptotic assays conducted on this compound and related steroidal saponins (B1172615) from Paris polyphylla.

Cell Culture and Maintenance

Human cancer cell lines, such as HL-60 (promyelocytic leukemia), HEK293 (human embryonic kidney), and HepG2 (hepatocellular carcinoma), were cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics. For instance, HL-60 cells are typically grown in suspension culture. The cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of this compound were primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, which forms a purple formazan (B1609692) product.

Protocol:

-

Cell Seeding: Cells were seeded in 96-well plates at a density of approximately 4 × 10^4 cells/mL.

-

Compound Treatment: The cells were then treated with various concentrations of this compound and incubated for a specified period, typically ranging from 24 to 72 hours.

-

MTT Addition: Following the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.

-

Incubation: The plates were incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: The supernatant was removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 value was determined from the dose-response curve.

Apoptosis Assessment by Flow Cytometry

To determine if the observed cytotoxicity was due to apoptosis, flow cytometry analysis using Annexin V-FITC and propidium (B1200493) iodide (PI) staining was employed. This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Cells were treated with this compound at its IC50 concentration for various time points (e.g., 24, 48, 72 hours).

-

Cell Harvesting and Washing: After treatment, cells were harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in binding buffer.

-

Staining: Annexin V-FITC and PI were added to the cell suspension, which was then incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer to quantify the different cell populations based on their fluorescence.

Visualizing a Potential Mechanism of Action

While the precise signaling cascade for this compound is still under detailed investigation, studies on steroidal saponins from Paris polyphylla strongly suggest the induction of apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates this proposed mechanism.

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

The following diagram illustrates a generalized workflow for assessing the cytotoxicity of a natural product like this compound.

Caption: General workflow for determining the in vitro cytotoxicity of a compound.

References

Parisyunnanoside B CAS number and molecular formula

An In-Depth Technical Guide to Parisyunnanoside B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a steroidal saponin (B1150181) isolated from the rhizomes of Paris yunnanensis Franch. While this compound is available for research purposes, public domain data regarding its specific biological activities, experimental protocols, and associated signaling pathways is limited. This guide furnishes the core chemical data and presents a standardized, hypothetical framework for its initial cytotoxic evaluation, adhering to best practices in drug discovery research.

Compound Profile

The fundamental physicochemical properties of this compound are summarized below. This information is critical for sample preparation, dosage calculations, and analytical characterization.

| Property | Value | Citation |

| CAS Number | 945865-37-2 | [1] |

| Molecular Formula | C₅₀H₈₀O₂₁ | [1] |

| Molecular Weight | 1016.0 g/mol | [1] |

| Type of Compound | Steroidal Saponin | [1] |

| Physical Description | Powder | [1] |

| Source | The rhizomes of Paris yunnanensis Franch. | [1] |

| Common Solvents | DMSO, Pyridine, Methanol, Ethanol | [1] |

Biological Activity

Currently, there is a notable absence of published, peer-reviewed studies detailing the specific biological activities of this compound. As a steroidal saponin from the Paris genus, it may be hypothesized to possess cytotoxic or anti-inflammatory properties, similar to other compounds isolated from related species. However, without direct experimental evidence, its therapeutic potential remains uncharacterized.

Experimental Protocols: A Framework for Cytotoxicity Assessment

To guide researchers in the preliminary evaluation of this compound, a detailed, standardized protocol for determining in vitro cytotoxicity using a colorimetric MTT assay is provided below. This assay is a fundamental first step in anticancer drug screening.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

Principle: This assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes present in viable cells cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan (B1609692). The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance after solubilization.

Materials:

-

This compound (dissolved in DMSO to create a stock solution)

-

Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom sterile plates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multi-channel pipette

-

Microplate reader (capable of reading absorbance at ~570 nm)

Procedure:

-

Cell Seeding: Harvest and count cells, then dilute to a final concentration of 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a "vehicle control" (medium with the same concentration of DMSO used for the highest drug concentration) and a "no-cell" blank control. Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly with a pipette to ensure all formazan crystals are dissolved.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

The IC₅₀ (half-maximal inhibitory concentration) value can then be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

Quantitative results from the cytotoxicity assay should be organized to facilitate clear interpretation and comparison across different cell lines.

Table 2: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |

| MCF-7 | Breast Adenocarcinoma | Data to be determined |

| A549 | Lung Carcinoma | Data to be determined |

| HeLa | Cervical Carcinoma | Data to be determined |

| HCT116 | Colon Carcinoma | Data to be determined |

Visualizations: Experimental Workflow

To clearly delineate the logical flow of the proposed initial investigation, the following diagram illustrates the experimental workflow for assessing the cytotoxicity of this compound.

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Signaling Pathway Analysis

As no specific signaling pathway has been elucidated for this compound, a diagrammatic representation would be speculative. Should initial cytotoxicity screens prove promising, further research (e.g., Western blotting, RNA sequencing) would be necessary to investigate its mechanism of action, such as the induction of apoptosis via intrinsic or extrinsic pathways or the modulation of key cancer-related pathways like PI3K/Akt or MAPK.

References

Unveiling the Therapeutic Potential of Parisyunnanoside B and its Congeners: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural variants and derivatives of Parisyunnanoside B, a steroidal saponin (B1150181) with emerging interest in oncology. Drawing from a comprehensive review of scientific literature, this document provides a detailed overview of the cytotoxic activities, mechanisms of action, and experimental methodologies related to this class of compounds. Quantitative data is presented in structured tables for comparative analysis, and key signaling pathways are visualized to facilitate a deeper understanding of their molecular interactions.

Natural Variants of this compound from Paris polyphylla var. yunnanensis

This compound is a constituent of the rhizomes of Paris polyphylla var. yunnanensis, a plant with a rich history in traditional medicine.[1][2][3] Phytochemical investigations of this plant have led to the isolation and characterization of a series of structurally related steroidal saponins (B1172615), which can be considered natural variants of this compound. These compounds share a common steroidal aglycone backbone but differ in their glycosylation patterns. The structural integrity of the spirostanol (B12661974) framework and the nature of the sugar moieties are critical determinants of their biological activity.[3][4]

A number of these natural analogs have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2][5] Notably, several of these compounds have exhibited greater potency than the conventional chemotherapeutic agent cisplatin (B142131) in preclinical studies.[1] The cytotoxic activity is often mediated through the induction of apoptosis and cell cycle arrest.[1]

Cytotoxic Activity of this compound Variants

The cytotoxic potential of this compound and its natural variants has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined in numerous studies. The following tables summarize the reported cytotoxic activities of key steroidal saponins isolated from Paris polyphylla var. yunnanensis.

| Compound | Cell Line | IC50 (µM) | Reference |

| Polyphyllin D | Jurkat (Acute T-cell leukemia) | 2.8 | [6][7] |

| Ovarian Cancer Cell Lines (Panel of 20) | 0.2 - 1.4 | [8] | |

| Neuroblastoma (IMR-32) | 25 | [9] | |

| Neuroblastoma (LA-N-2) | 20 | [9] | |

| Neuroblastoma (NB-69) | 5 | [9] | |

| A Known Steroidal Saponin | HepG2 (Hepatocellular carcinoma) | 2.9 ± 0.5 | [5] |

| HEK293 (Human embryonic kidney) | 5.0 ± 0.6 | [5] | |

| Paris Saponin I | Liver Cancer Cell Lines (SMMC-7721, HepG2, SK-HEP-1) | Active | [2] |

| Paris Saponin II | A549 (Non-small-cell lung cancer) | Most Active | [2] |

| Paris Saponin Pb | Liver Cancer Cell Lines (SMMC-7721, HepG2, SK-HEP-1) | Active | [2] |

Note: "Active" indicates that the compound showed significant inhibitory activity, but specific IC50 values were not provided in the cited source.

Synthetic Derivatives of this compound Analogs

While specific synthetic derivatives of this compound are not extensively reported in the current literature, research into the synthesis of derivatives of related steroidal saponins, such as dioscin, provides insights into potential synthetic strategies. These efforts aim to establish detailed structure-activity relationships and to develop analogs with enhanced therapeutic properties.[10]

Signaling Pathways and Molecular Mechanisms

The anticancer effects of this compound and its natural variants are attributed to their ability to modulate key cellular signaling pathways, primarily leading to apoptosis. The close analog, Polyphyllin D, has been the subject of more detailed mechanistic studies, providing a model for understanding the potential molecular targets of this compound.

Induction of Apoptosis via the JNK Pathway

Polyphyllin D has been shown to induce apoptosis in human glioma cells through the activation of the c-Jun N-terminal kinase (JNK) pathway.[11] This signaling cascade involves the upregulation of the pro-apoptotic protein Bax and the executioner caspase-3, coupled with the downregulation of the anti-apoptotic protein Bcl-2.[11]

Caption: JNK-mediated apoptosis induced by Polyphyllin D.

Inhibition of the SHP2 Phosphatase

Polyphyllin D has been identified as a selective inhibitor of the Src homology region 2-containing protein tyrosine phosphatase-2 (SHP2).[6][7][12] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the Ras/Raf/MEK/ERK signaling pathway, which is frequently hyperactivated in cancer. By inhibiting SHP2, Polyphyllin D can suppress the proliferation of cancer cells that are dependent on this pathway.[6][7]

Caption: Inhibition of the SHP2 signaling pathway by Polyphyllin D.

Induction of Protective Autophagy

In breast cancer cells, Polyphyllin D has been observed to induce not only apoptosis but also protective autophagy through the JNK1-Bcl-2 pathway.[13] This suggests a complex cellular response to the compound, where autophagy may initially act as a survival mechanism. However, the combination of Polyphyllin D with an autophagy inhibitor has been shown to significantly enhance its cytotoxic effects, presenting a potential combination therapy strategy.[13]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the characterization of the cytotoxic and mechanistic properties of this compound and its analogs.

Cell Viability and Cytotoxicity Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound, Polyphyllin D) and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting cell viability against compound concentration.

Apoptosis Analysis by Flow Cytometry

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis.

-

Cell Treatment: Cells are treated with the test compound for a specified duration.

-

Cell Harvesting: Both adherent and floating cells are collected and washed.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI.

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Western Blot Analysis for Signaling Pathway Elucidation

Western blotting is used to detect specific proteins in a sample and is crucial for studying signaling pathways.

-

Protein Extraction: Cells are treated with the test compound, and total protein is extracted using a lysis buffer.

-

Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., JNK, p-JNK, Bcl-2, Bax, Caspase-3).

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: General experimental workflow for evaluating cytotoxic compounds.

Conclusion

This compound and its natural variants represent a promising class of steroidal saponins with potent cytotoxic activities against various cancer cell lines. The available evidence, particularly from studies on the closely related compound Polyphyllin D, suggests that their mechanism of action involves the modulation of key signaling pathways leading to apoptosis, such as the JNK and SHP2 pathways. Further research is warranted to fully elucidate the therapeutic potential of this compound itself, including detailed mechanistic studies and the exploration of synthetic derivatives to optimize its pharmacological profile. The methodologies outlined in this guide provide a robust framework for the continued investigation of these compelling natural products in the context of modern drug discovery and development.

References

- 1. Steroidal saponins from Paris polyphylla var. yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Cytotoxic and pro-apoptotic effects of botanical drugs derived from the indigenous cultivated medicinal plant Paris polyphylla var. yunnanensis [frontiersin.org]

- 3. Steroidal saponins from the rhizome of Paris polyphylla and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Steroidal saponins from stems and leaves of Paris polyphylla var. yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Polyphyllin D Shows Anticancer Effect through a Selective Inhibition of Src Homology Region 2-Containing Protein Tyrosine Phosphatase-2 (SHP2) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Chinese herb polyphyllin D sensitizes ovarian cancer cells to cisplatin-induced growth arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxic Activities and Structure-Cytotoxic Relationships of Steroidal Saponins [jstage.jst.go.jp]

- 11. Polyphyllin D induces apoptosis in U87 human glioma cells through the c-Jun NH2-terminal kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Polyphyllin D Shows Anticancer Effect through a Selective Inhibition of Src Homology Region 2-Containing Protein Tyrosine Phosphatase-2 (SHP2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Polyphyllin D induces apoptosis and protective autophagy in breast cancer cells through JNK1-Bcl-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Parisyunnanoside B from Paris yunnanensis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Parisyunnanoside B is a steroidal saponin (B1150181) found in the rhizomes of Paris yunnanensis, a plant with a long history in traditional medicine. Steroidal saponins (B1172615) from this genus are of significant interest to the pharmaceutical industry due to their diverse biological activities, including potential anticancer properties. This document provides a detailed protocol for the extraction and purification of steroidal saponins from Paris yunnanensis, which can be applied for the isolation of this compound. It should be noted that while detailed quantitative data for more abundant saponins is available, specific yield information for this compound is not extensively reported in the current scientific literature. The provided quantitative data is based on total saponins or other major saponins from Paris yunnanensis.

Data Presentation: Quantitative Extraction Parameters

The following tables summarize quantitative data for the extraction of steroidal saponins from Paris yunnanensis rhizomes based on various established methods. This data can serve as a baseline for optimizing the extraction of this compound.

Table 1: Ultrasound-Assisted Extraction (UAE) of Total Saponins

| Parameter | Optimal Condition | Yield of Total Saponins (mg/g DW) | Reference |

| Ethanol (B145695) Concentration | 70-75% | Not specified | [1] |

| Extraction Temperature | 43-55.97°C | 52.56 | [1] |

| Extraction Time | 30.21 minutes | 52.56 | [1] |

| Solid-to-Liquid Ratio | 1:41.72 (g/mL) | 52.56 | [1] |

Table 2: Macroporous Resin Purification of Total Saponins

| Resin Type | Adsorption Capacity (mg/g resin) | Desorption Ratio (%) | Purity Increase (fold) | Reference |

| D101 | 25.84 | 91.3 | 4.83 | [2] |

| NKA-9 | Not specified | Not specified | 17.3-28.6 (for Polyphyllin II and VII) | [3][4] |

Experimental Protocols

This section details the methodologies for the extraction and purification of steroidal saponins, including this compound, from the rhizomes of Paris yunnanensis.

Preparation of Plant Material

-

Collection and Identification: Collect fresh rhizomes of Paris yunnanensis. Ensure proper botanical identification.

-

Cleaning and Drying: Wash the rhizomes thoroughly with water to remove soil and other debris. Cut the rhizomes into thin slices and dry them in a shaded, well-ventilated area or in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

-

Pulverization: Grind the dried rhizomes into a fine powder (e.g., 40-60 mesh) using a laboratory mill. Store the powder in an airtight container in a cool, dry place.

Extraction of Crude Saponins

This protocol describes an optimized ultrasound-assisted extraction (UAE) method.

-

Sample Preparation: Weigh 100 g of powdered Paris yunnanensis rhizome.

-

Solvent Addition: Place the powder in a flask and add 70% ethanol at a solid-to-liquid ratio of 1:40 (g/mL).

-

Ultrasonic Extraction: Submerge the flask in an ultrasonic bath. Perform the extraction under the following conditions:

-

Temperature: 50°C

-

Time: 30 minutes

-

Ultrasonic Frequency: 53 kHz

-

-

Filtration and Re-extraction: After the first extraction, filter the mixture through cheesecloth and then Whatman No. 1 filter paper. Collect the filtrate. Repeat the extraction process on the residue two more times under the same conditions.

-

Concentration: Combine the filtrates from the three extractions and concentrate the solution using a rotary evaporator under reduced pressure at 60°C to obtain a crude extract.

Purification of Saponins using Macroporous Resin Chromatography

This protocol is for the enrichment and purification of total saponins from the crude extract.

-

Resin Pre-treatment:

-

Soak the D101 macroporous resin in ethanol for 24 hours.

-

Wash the resin with deionized water until no ethanol is detected in the effluent.

-

Sequentially treat the resin with 4-5 bed volumes (BV) of 5% HCl, followed by deionized water until the effluent is neutral.

-

Then, treat with 4-5 BV of 2% NaOH, followed by deionized water until the effluent is neutral.

-

-

Column Packing: Pack a glass column with the pre-treated D101 resin.

-

Sample Loading: Dissolve the crude extract in deionized water to a suitable concentration (e.g., 2.33 mg/mL of total saponins). Load the sample solution onto the column at a flow rate of 2 BV/h.

-

Washing: After loading, wash the column with 3 BV of deionized water to remove impurities such as sugars and pigments.

-

Elution: Elute the adsorbed saponins with a stepwise gradient of ethanol in water:

-

Elute with 4 BV of 20% ethanol to remove some impurities.

-

Elute with 5 BV of 70% ethanol to collect the target saponin fraction.

-

-

Final Concentration: Collect the 70% ethanol eluate and concentrate it using a rotary evaporator. The resulting powder is the purified total saponin extract.

Isolation of this compound

Further purification to isolate this compound can be achieved through techniques such as preparative High-Performance Liquid Chromatography (HPLC).

-

Column: Use a reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.

-

Detection: Monitor the elution at a wavelength of around 203 nm.

-

Fraction Collection: Collect the fractions corresponding to the retention time of a this compound standard.

-

Lyophilization: Lyophilize the collected fractions to obtain pure this compound.

Mandatory Visualization

Biosynthetic Pathway of Steroidal Saponins

The following diagram illustrates the proposed biosynthetic pathway of steroidal saponins in Paris species, leading to the formation of various saponin backbones.

Caption: Proposed biosynthetic pathway of steroidal saponins in Paris yunnanensis.

Experimental Workflow

The following diagram outlines the experimental workflow for the extraction and purification of this compound.

Caption: Workflow for this compound extraction and purification.

References

- 1. Steroidal saponins from Paris polyphylla var. yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Steroidal saponins from the rhizome of Paris polyphylla and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genetic Diversity, Chemical Components, and Property of Biomass Paris polyphylla var. yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcriptome analysis of Paris polyphylla var. yunnanensis illuminates the biosynthesis and accumulation of steroidal saponins in rhizomes and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quantification of Parisyunnanoside B by HPLC

These application notes provide a detailed protocol for the quantification of Parisyunnanoside B in plant extracts using High-Performance Liquid Chromatography (HPLC). The methodology is based on established analytical techniques for the simultaneous determination of steroidal saponins (B1172615) in Paris species.

Introduction

This compound is a steroidal saponin (B1150181) found in plants of the Paris genus, which are used in traditional medicine. Accurate and precise quantification of this compound is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This document outlines a robust HPLC method for the determination of this compound, including sample preparation, chromatographic conditions, and method validation.

Experimental Protocols

Materials and Reagents

-

Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Water (Ultrapure)

-

Reagents: Formic acid (analytical grade)

-

Standards: this compound reference standard (>98% purity)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

Chromatographic Conditions

The following chromatographic conditions are recommended for the separation and quantification of this compound:

| Parameter | Recommended Conditions |

| Column | Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile[1] |

| Gradient Elution | 0-20 min, 20-40% B;20-40 min, 40-60% B;40-50 min, 60-80% B;50-55 min, 80-20% B;55-60 min, 20% B (equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 203 nm (or ELSD/MS if available) |

| Injection Volume | 10 µL |

Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Plant Material)

-

Drying and Grinding: Dry the plant material (e.g., rhizomes of Paris yunnanensis) at 60 °C until a constant weight is achieved. Grind the dried material into a fine powder.

-

Extraction:

-

Accurately weigh 1.0 g of the powdered plant material into a flask.

-

Add 50 mL of 70% ethanol.

-

Perform ultrasonic-assisted extraction for 30 minutes.

-

Filter the extract through a 0.45 µm membrane filter.

-

-

Solid-Phase Extraction (SPE) Cleanup (Optional, for complex matrices):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load 5 mL of the filtered extract onto the cartridge.

-

Wash the cartridge with 10 mL of water to remove polar impurities.

-

Elute the saponins with 10 mL of methanol.

-

Collect the eluate and filter it through a 0.22 µm syringe filter before HPLC analysis.

-

Method Validation